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molecular formula C17H15BrN4OS B8374426 1-(5-Bromo-4-(4-phenylthiazol-2-yl)pyridin-2-yl)-3-ethylurea

1-(5-Bromo-4-(4-phenylthiazol-2-yl)pyridin-2-yl)-3-ethylurea

Cat. No. B8374426
M. Wt: 403.3 g/mol
InChI Key: ICUIOSFTSQPYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08283361B2

Procedure details

A solution of 1-(5-bromo-4-(4-phenylthiazol-2-yl)pyridin-2-yl)-3-ethylurea (2.97 g, 7.36 mmol, Intermediate 15) in THF (25 mL) was cooled to −78° C. Isopropylmagnesium chloride (2.0M in THF; 8.84 mL, 17.67 mmol, Aldrich) was added slowly and the reaction was slowly warmed to −15° C. before being cooled back down to −78° C. N-Butyllithium (2.5M in hexanes; 14.73 mL, 36.82 mmol, Aldrich) was then added and the reaction was stirred at −78° C. for 1 hour. Trimethyl borate (8.21 mL, 73.64 mmol, Aldrich) was added all at once and an exotherm was observed. Following the exotherm, the reaction mixture was allowed to warm to room temperature and stir for 3 h. The reaction mixture was then cooled to 0° C. and 20 mL of water was added slowly followed by 10 mL of 6N HCl. The reaction mixture was allowed to warm to room temperature and stir for 30 min The reaction mixture was concentrated under reduced pressure to remove THF. The aqueous portion was diluted with 1N NaOH and diethylether. The impurities went into the ether layer (yellow) and the remaining white solid was filtered, washed with water and dried. The solid was then triturate with dilute acid (pH 4.5) to remove salts. The solid was dried overnight to yield product as a white solid (1.60 g).
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
8.84 mL
Type
reactant
Reaction Step Two
Quantity
14.73 mL
Type
reactant
Reaction Step Three
Quantity
8.21 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([C:14]2[S:15][CH:16]=[C:17]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[N:18]=2)=[CH:4][C:5]([NH:8][C:9]([NH:11][CH2:12][CH3:13])=[O:10])=[N:6][CH:7]=1.C([Mg]Cl)(C)C.[Li+].CCC[CH2-].[B:35](OC)([O:38]C)[O:36]C.Cl>C1COCC1.O>[CH2:12]([NH:11][C:9](=[O:10])[NH:8][C:5]1[N:6]=[CH:7][C:2]([B:35]([OH:38])[OH:36])=[C:3]([C:14]2[S:15][CH:16]=[C:17]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[N:18]=2)[CH:4]=1)[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
2.97 g
Type
reactant
Smiles
BrC=1C(=CC(=NC1)NC(=O)NCC)C=1SC=C(N1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=CC(=NC1)NC(=O)NCC)C=1SC=C(N1)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.84 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Three
Name
Quantity
14.73 mL
Type
reactant
Smiles
[Li+].CCC[CH2-]
Step Four
Name
Quantity
8.21 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before being cooled back down to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stir for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stir for 30 min The reaction mixture
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove THF
ADDITION
Type
ADDITION
Details
The aqueous portion was diluted with 1N NaOH and diethylether
FILTRATION
Type
FILTRATION
Details
the remaining white solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solid was then triturate
ADDITION
Type
ADDITION
Details
with dilute acid (pH 4.5)
CUSTOM
Type
CUSTOM
Details
to remove salts
CUSTOM
Type
CUSTOM
Details
The solid was dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)NC(NC1=CC(=C(C=N1)B(O)O)C=1SC=C(N1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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